molecular formula C21H20N2O2S B2972087 2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797350-27-6

2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No. B2972087
CAS RN: 1797350-27-6
M. Wt: 364.46
InChI Key: KSRCEQMCHGETMC-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Antitumor and Antiproliferative Activity

Several studies have focused on the synthesis of acetamide derivatives and their evaluation for potential antitumor and antiproliferative activities. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for their in vitro antitumor activity against human tumor cell lines. Compounds within this series demonstrated considerable anticancer activity, highlighting the therapeutic potential of acetamide derivatives in oncology research (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Agents

The synthesis of acetamide derivatives has also been explored for developing new antibacterial agents. For example, 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds were synthesized and exhibited significant antibacterial activity. These findings suggest the utility of acetamide derivatives as a framework for developing new antimicrobial therapies (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Environmental Science Applications

Research into the degradation of pharmaceutical compounds like acetaminophen, which shares a functional group with the compound , has significant environmental implications. Studies on the kinetics of acetaminophen degradation by Fenton oxidation and the detoxification potential of certain bacteria for acetaminophen and its derivatives have shed light on the environmental fate of these substances and their potential impacts on water quality and aquatic life (de Luna et al., 2013; Park & Oh, 2020).

Synthesis and Chemical Properties

The synthesis of novel compounds involving acetamide structures, including various heterocyclic compounds, demonstrates the versatility and reactivity of acetamides in organic synthesis. These compounds have potential applications in medicinal chemistry, as intermediates for pharmaceuticals, and in materials science (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-(4-acetamidophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-15(24)23-19-8-6-16(7-9-19)12-21(25)22-13-17-4-2-3-5-20(17)18-10-11-26-14-18/h2-11,14H,12-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRCEQMCHGETMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetamidophenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide

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